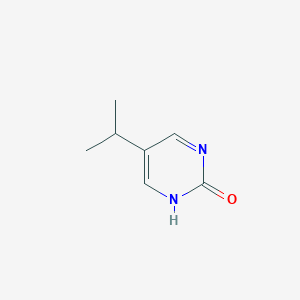

5-Isopropylpyrimidin-2(1H)-one

Übersicht

Beschreibung

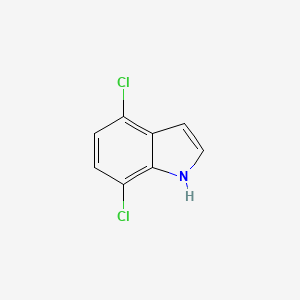

5-Isopropylpyrimidin-2(1H)-one is a heterocyclic compound that is found in a variety of natural and synthetic substances. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. The synthesis of this compound is relatively simple and can be achieved through several methods.

Wissenschaftliche Forschungsanwendungen

Inhibition of IDH1R132H and Allosteric Binding Site Discovery

Research has identified 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a potent inhibitor of IDH1R132H, a mutation implicated in various cancers. The synthesis of stereoisomers and subsequent testing led to the discovery of a highly potent isomer, showcasing significant cellular activity and selectivity. X-ray crystallography further aided in identifying an allosteric binding site, facilitating the development of inhibitors capable of crossing the blood-brain barrier, thus providing a foundation for therapeutic advancements against mutant IDH1-driven malignancies (Levell et al., 2017).

Synthesis of 2-Thioxopyrimidin-4(1H)-one Derivatives as HIV-1 Inhibitors

A series of 5-allyl-6-benzylpyrimidin-4(3H)-ones, including derivatives of 2-Thioxopyrimidin-4(1H)-one, were synthesized and evaluated for their in vitro activities against HIV-1. The research highlighted the potential of substitutions at the C-2 position of the pyrimidine ring to enhance anti-HIV-1 reverse transcriptase activity. Among these, a specific analogue exhibited potent anti-HIV-1 activity, indicating the therapeutic potential of these derivatives in treating HIV-1 infection (Khalifa & Al-Omar, 2014).

Microwave-Assisted Synthesis Under Solvent-Free Conditions

The research into 5-unsubstituted-3,4-dihydropyrimidin-2(1H)-ones explored microwave-assisted Biginelli reactions under solvent-free conditions, using ZnI2 as a catalyst. This methodological innovation showcased operational simplicity and excellent yield, avoiding the use of organic solvents and expensive catalysts. Such advancements in synthesis techniques contribute significantly to the field of green chemistry and pharmaceutical manufacturing (Liang et al., 2007).

Inhibition of DNA Methyltransferases

The study on DNA (Cytosine-C5) methyltransferase inhibition by oligodeoxyribonucleotides containing 2-(1H)-pyrimidinone (zebularine aglycon) elucidated its mechanism as a competitive inhibitor of both prokaryotic and mammalian DNA C5 methyltransferases. This research provides insights into the molecular mechanisms of action for zebularine and its potential use in reactivating silenced genes associated with cancer progression, presenting a valuable approach for cancer therapy (van Bemmel et al., 2009).

Antitumor Activity and DNA Cross-Linking

Investigations into antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines revealed the significance of C9-methyl substitution and C8-C9 conformational restriction. These compounds exhibited potent inhibitory activities against dihydrofolate reductase (DHFR) and showed promise in inhibiting tumor cell growth. The study highlights the therapeutic potential of these derivatives in cancer treatment, emphasizing the importance of structural modifications for enhancing biological activity (Gangjee et al., 2000).

Eigenschaften

IUPAC Name |

5-propan-2-yl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(10)9-4-6/h3-5H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFSEPZTBMEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493773 | |

| Record name | 5-(Propan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropylpyrimidin-2(1H)-one | |

CAS RN |

64171-58-0 | |

| Record name | 5-(1-Methylethyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64171-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)